![molecular formula C10H5BrF3N B222386 Hydramacroside A CAS No. 161161-66-6](/img/structure/B222386.png)
Hydramacroside A
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Overview
Description
Hydramacroside A is a bioactive secoiridoid glucoside complex . It was isolated from the leaves of Hydrangea macrophylla SERINGE var. thunbergii MAKINO .
Synthesis Analysis
The absolute stereostructures of hydramacrosides A and B were elucidated on the basis of chemical and physicochemical evidence . This included the application of the ^13C NMR glycosylation shift rule of 1, 1’-disaccharides and the modified Mosher’s method .Molecular Structure Analysis
Hydramacroside A was isolated as colorless fine crystals with a melting point of 141—144°C and negative optical rotation ([a] D 25 2129.5°) . In the positive-ion FAB-MS of Hydramacroside A, quasimolecular ion peaks were observed at m/z565 (M1H)1 and m/z 587 (M1Na)1 and the molecular formula C 28 H 36 O 12 of Hydramacroside A was confirmed by high-resolution .Physical And Chemical Properties Analysis
Hydramacroside A is a colorless fine crystal . It has a melting point of 141—144°C and a negative optical rotation ([a] D 25 2129.5°) . The molecular formula of Hydramacroside A is C 28 H 36 O 12 .Scientific Research Applications
Inhibitory Effect on Histamine Release
Hydramacroside A, identified as a secoiridoid glucoside complex, has been isolated from the leaves of Hydrangea macrophylla. Studies have elucidated its absolute stereostructures using chemical and physicochemical evidence, including the 13C-NMR glycosylation shift rule and the modified Mosher's method. Notably, Hydramacroside A exhibits significant inhibitory effects on histamine release from rat mast cells induced by antigen-antibody reactions, highlighting its potential in anti-allergic applications (Matsuda et al., 1999); (Yoshikawa et al., 1994).
Application in Protein Chemical Synthesis
In the field of protein chemical synthesis, hydrazide chemistry is gaining attention, where peptide or protein hydrazides serve as key intermediates. Hydrazide groups can be used as precursors for thioesters, improving the efficiency of native chemical ligation for protein synthesis. This advancement in methodology allows for the synthesis and modification of biomacromolecules, potentially including applications for Hydramacroside A derivatives (Huang et al., 2016).
Antibacterial Activity of Related Compounds
Although not directly linked to Hydramacroside A, studies on Hydramacin-1, a novel antimicrobial protein, demonstrate the interest in exploring related compounds from the Hydrangea genus. Hydramacin-1, with no sequence homology to known antimicrobial proteins, exhibits potent activity against both Gram-positive and Gram-negative bacteria. This suggests a broader potential for investigating related compounds for antibacterial applications, which could include derivatives or analogs of Hydramacroside A (Jung et al., 2008).
Impact on Gas Hydrates
Research on gas hydrates, including those related to Hydramacroside A, provides insights into their potential applications in energy and environmental fields. Understanding the formation and decomposition of these hydrates can inform strategies for fuel storage, transportation, and the production of energy resources from natural deposits (Koh et al., 2011).
Mechanism of Action
properties
CAS RN |
161161-66-6 |
---|---|
Product Name |
Hydramacroside A |
Molecular Formula |
C10H5BrF3N |
Molecular Weight |
564.6 g/mol |
IUPAC Name |
(3R,4aS)-5-ethenyl-3-[(4S)-4-hydroxy-6-(4-hydroxyphenyl)-2-oxohexyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one |
InChI |
InChI=1S/C28H36O12/c1-2-19-20-11-18(10-17(32)9-16(31)8-5-14-3-6-15(30)7-4-14)38-26(36)21(20)13-37-27(19)40-28-25(35)24(34)23(33)22(12-29)39-28/h2-4,6-7,13,16,18-20,22-25,27-31,33-35H,1,5,8-12H2/t16-,18-,19?,20-,22+,23+,24-,25+,27?,28-/m0/s1 |
InChI Key |
RUFLRJSDVWBAIK-ANTYXGBGSA-N |
Isomeric SMILES |
C=CC1[C@@H]2C[C@@H](OC(=O)C2=COC1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CC(=O)C[C@H](CCC4=CC=C(C=C4)O)O |
SMILES |
C=CC1C2CC(OC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)O)O)CC(=O)CC(CCC4=CC=C(C=C4)O)O |
Canonical SMILES |
C=CC1C2CC(OC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)O)O)CC(=O)CC(CCC4=CC=C(C=C4)O)O |
synonyms |
hydramacroside A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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